molecular formula C8H16O3 B14221479 methyl (2R)-2-hydroxy-4,4-dimethylpentanoate CAS No. 498555-74-1

methyl (2R)-2-hydroxy-4,4-dimethylpentanoate

Cat. No.: B14221479
CAS No.: 498555-74-1
M. Wt: 160.21 g/mol
InChI Key: XTFMANVWGYNMTQ-ZCFIWIBFSA-N
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Description

Methyl (2R)-2-hydroxy-4,4-dimethylpentanoate is an organic compound with a molecular formula of C8H16O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-hydroxy-4,4-dimethylpentanoate typically involves the esterification of (2R)-2-hydroxy-4,4-dimethylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor technology to control reaction conditions precisely and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-hydroxy-4,4-dimethylpentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: SOCl2 in the presence of pyridine at room temperature.

Major Products Formed

    Oxidation: Methyl (2R)-2-oxo-4,4-dimethylpentanoate.

    Reduction: Methyl (2R)-2-hydroxy-4,4-dimethylpentanol.

    Substitution: Methyl (2R)-2-chloro-4,4-dimethylpentanoate.

Scientific Research Applications

Methyl (2R)-2-hydroxy-4,4-dimethylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of methyl (2R)-2-hydroxy-4,4-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ester groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-hydroxy-3,3-dimethylbutanoate
  • Methyl (2R)-2-hydroxy-5,5-dimethylhexanoate
  • Methyl (2R)-2-hydroxy-4-methylpentanoate

Uniqueness

Methyl (2R)-2-hydroxy-4,4-dimethylpentanoate is unique due to its specific chiral center and the presence of two methyl groups at the 4-position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

498555-74-1

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

methyl (2R)-2-hydroxy-4,4-dimethylpentanoate

InChI

InChI=1S/C8H16O3/c1-8(2,3)5-6(9)7(10)11-4/h6,9H,5H2,1-4H3/t6-/m1/s1

InChI Key

XTFMANVWGYNMTQ-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)C[C@H](C(=O)OC)O

Canonical SMILES

CC(C)(C)CC(C(=O)OC)O

Origin of Product

United States

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